N-ethyl-4-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperazine-1-carboxamide
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Overview
Description
N-ethyl-4-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperazine-1-carboxamide is a synthetic compound with a complex structure that includes a pyrrolidine ring, a piperazine ring, and a phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperazine-1-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylacetyl Group: This step involves the acylation of the pyrrolidine ring using phenylacetyl chloride in the presence of a base such as triethylamine.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where an appropriate piperazine derivative reacts with the intermediate compound.
Final Coupling: The final step involves coupling the piperazine derivative with the pyrrolidine intermediate under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-ethyl-4-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-4-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetyl-L-prolylglycine ethyl ester:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have various biological activities.
Uniqueness
N-ethyl-4-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-ethyl-4-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-2-21-20(27)23-13-11-22(12-14-23)19(26)17-9-6-10-24(17)18(25)15-16-7-4-3-5-8-16/h3-5,7-8,17H,2,6,9-15H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBUALNGKGCXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)C2CCCN2C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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